molecular formula C9H11FN2O3S B8128646 N-[(dimethylamino)sulfonyl]-4-fluorobenzamide

N-[(dimethylamino)sulfonyl]-4-fluorobenzamide

Cat. No.: B8128646
M. Wt: 246.26 g/mol
InChI Key: NKDXAMIETWFXFB-UHFFFAOYSA-N
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Description

N-[(dimethylamino)sulfonyl]-4-fluorobenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylamino group, a sulfonyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed coupling reactions, which provide a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of N-[(dimethylamino)sulfonyl]-4-fluorobenzamide may involve large-scale palladium-catalyzed coupling reactions, followed by purification steps to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(dimethylamino)sulfonyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, sulfur dioxide surrogates, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of organic solvents such as ethanol or dichloromethane .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-[(dimethylamino)sulfonyl]-4-fluorobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(dimethylamino)sulfonyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

N-[(dimethylamino)sulfonyl]-4-fluorobenzamide can be compared with other sulfonamide compounds, such as:

    N-(4-sulfamoylphenyl)acetamide: Similar in structure but lacks the fluorine atom and dimethylamino group.

    N-(2-(1H-indol-3-yl)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: Contains a naphthalene ring instead of a benzamide moiety.

    N-(1-phenylethyl)naphthalene-1-sulfonamide: Features a phenylethyl group and a naphthalene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

N-(dimethylsulfamoyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-12(2)16(14,15)11-9(13)7-3-5-8(10)6-4-7/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDXAMIETWFXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzoic acid (700 mg, 5.0 mmol) in 1,2-dichloroethane (30 mL) was added EDCI (2.38 g, 12.5 mmol), DMAP (1.52 mg, 12.5 mmol) and N,N-diisopropylethylamine (2.17 mL, 12.5 mmol) and stirred for 20 minutes at room temperature. N,N-dimethylaminosulfonamide (1.24 g, 10.0 mmol) was added to the solution and the mixture heated at 60° C. for 2.5 hours. The mixture was cooled, diluted with water (20 mL) and 2M HCl (20 mL) and extracted with DCM (3×30 mL), washed with water (20 mL) and dried over MgSO4. The solvent was removed in vacuo to afford the title compound as a white solid (585 mg, 47%). No further purification was necessary.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.52 mg
Type
catalyst
Reaction Step One
Name
N,N-dimethylaminosulfonamide
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
47%

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